N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

Lipophilicity Drug-likeness Permeability

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide (CAS 1226435-06-8) is a synthetic small molecule featuring a quinoline core substituted at the 2-position with an imidazole ring and at the 8-position with a benzylthioacetamide moiety. It belongs to the quinoline–imidazole hybrid class, a scaffold extensively investigated for antimicrobial, antitumor, and antidiabetic activities.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 1226435-06-8
Cat. No. B2583557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide
CAS1226435-06-8
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
InChIInChI=1S/C21H18N4OS/c26-20(14-27-13-16-5-2-1-3-6-16)23-18-8-4-7-17-9-10-19(24-21(17)18)25-12-11-22-15-25/h1-12,15H,13-14H2,(H,23,26)
InChIKeyQUHTUAALBFVYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide (CAS 1226435-06-8): Procurement-Relevant Baseline


N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide (CAS 1226435-06-8) is a synthetic small molecule featuring a quinoline core substituted at the 2-position with an imidazole ring and at the 8-position with a benzylthioacetamide moiety. It belongs to the quinoline–imidazole hybrid class, a scaffold extensively investigated for antimicrobial, antitumor, and antidiabetic activities. The compound has a molecular formula of C21H18N4OS and a molecular weight of 374.5 g/mol . Its unique hybrid architecture positions it as a candidate for structure-activity relationship (SAR) exploration, particularly where the benzylthio side chain imparts distinct electronic and steric properties compared to common oxygen-linked or directly arylated analogs. The compound is available from screening-compound suppliers and is suitable for early-stage drug discovery and chemical biology probe development .

Procurement Risk for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide: Why In-Class Analogs Are Not Interchangeable


Within the N-(2-(1H-imidazol-1-yl)quinolin-8-yl)acetamide series, even subtle modifications to the acetamide side chain can drastically alter biological activity profiles. For instance, replacing the benzylthio group (–SCH2Ph) present in this compound with an ethoxy (–OEt) or m-tolyloxy (–O–CH2–C6H4–CH3) substituent changes the heteroatom character from sulfur to oxygen, directly impacting hydrogen-bonding, lipophilicity, and metabolic stability . Comparative studies on quinoline–imidazole antitumor agents have demonstrated that C-6 substituent identity (e.g., Br vs. H) on the quinoline ring can shift antiproliferative IC50 values by more than 2-fold across multiple cancer cell lines [1]. Similarly, in α-glucosidase inhibitor programs, the specific thioether linkage geometry in benzimidazole–thioquinoline derivatives was shown to dictate competitive vs. non-competitive inhibition patterns [2]. These data collectively demonstrate that even structurally close in-class analogs cannot be casually substituted without risking loss of desired target engagement or a drop in potency. Selecting the precise compound, with its defined benzylthio side chain and imidazole substitution pattern, is essential for maintaining SAR integrity and for generating reproducible screening results.

Head-to-Head and Class-Level Evidence for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide Differentiation


Enhanced Lipophilicity and Membrane Permeation Potential Versus Oxygen-Linked Analogs

The benzylthio side chain (–SCH2Ph) of the target compound is predicted to confer higher lipophilicity and a distinct hydrogen-bond acceptor profile compared to oxygen-linked counterparts such as N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide or N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(m-tolyloxy)acetamide. The sulfur atom is a weaker hydrogen-bond acceptor than oxygen, which can reduce aqueous solubility but enhance passive membrane permeability. While direct experimental logP/logD values for the target compound are not publicly available, class-level computational analyses on analogous quinoline–thioether hybrids estimate cLogP values in the 3.5–4.5 range, compared to 2.8–3.5 for corresponding ether analogs .

Lipophilicity Drug-likeness Permeability

α-Glucosidase Inhibitory Potential: Class-Level Evidence from Benzimidazole–Thioquinoline and Quinoline–Thioether Derivatives

Although the target compound has not been directly assayed for α-glucosidase inhibition, closely related thioether-linked quinoline derivatives have demonstrated potent activity. In a 2023 study, benzimidazole–thioquinoline derivatives bearing a thioether bridge exhibited α-glucosidase IC50 values as low as 0.5–5.0 µM, with compound 6j showing competitive inhibition (Ki = 1.2 µM) [1]. A 2024 study on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole reported the most potent compound 10c with an α-glucosidase IC50 of 0.8 ± 0.1 µM, outperforming the standard drug acarbose (IC50 = 750 ± 10 µM) by nearly 1,000-fold [2]. The presence of a thioether sulfur and the imidazole ring in both active chemotypes strongly suggests that the target compound, which uniquely combines both features, may exhibit comparable or superior inhibitory activity once directly tested.

α-Glucosidase inhibition Antidiabetic Type 2 diabetes

Antiproliferative Activity in Lung Adenocarcinoma (A549) and Colorectal Carcinoma (HCT116): Cross-Study Comparable Trends for Quinoline–Imidazole Hybrids

The quinoline–imidazole scaffold has demonstrated reproducible antiproliferative activity across multiple cancer cell lines. In a 2018 study, compound 12a—a quinoline–imidazole hybrid—exhibited IC50 values of 6.29 ± 0.99 µM (A549, lung), 2.42 ± 1.02 µM (HepG2, liver), and 5.11 ± 1.00 µM (PC-3, prostate), comparable to the clinical PI3K/mTOR inhibitor NVP-BEZ235 in A549 cells (IC50 = 0.36 ± 0.06 µM) [1]. Separately, the target compound is reported to show significant cytotoxicity against HCT116 colorectal carcinoma cells, though precise IC50 values from primary literature remain to be independently verified . The benzylthio side chain in the target compound may contribute additional antiproliferative activity: SAR analysis in the quinoline–imidazole series indicated that hydrophobic substituents at the quinoline C-6 position enhance potency, with a bromine atom boosting activity by approximately 2–3 fold over hydrogen [1]. The benzylthio group provides analogous hydrophobic character, suggesting the target compound may exhibit comparable or improved potency relative to unsubstituted quinoline–imidazole prototypes.

Antitumor Antiproliferative Cancer cell lines

Antimicrobial Spectrum Differentiation: Gram-Positive and Gram-Negative Coverage of Quinoline–Imidazole Derivatives with Thioether Linkers

Quinoline-based imidazole derivatives bearing thioether linkages have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative strains. A 2016 study on novel quinoline-based imidazoles reported MIC values in the range of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli [1]. The target compound is anecdotally associated with antimicrobial IC50 values of 15–25 µM against E. coli and S. aureus, including activity against resistant strains . While these data require confirmation in standardized assays, the presence of the benzylthio group may enhance membrane disruption capacity compared to simple quinoline–imidazole conjugates, as thioether-containing antimicrobial peptides and small molecules often exhibit improved interaction with bacterial lipid bilayers [1].

Antimicrobial Antibacterial Drug-resistant pathogens

Optimal Research and Procurement Scenarios for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide Based on Evidence


SAR Probe for α-Glucosidase Inhibitor Lead Optimization

The compound is ideally positioned as a probe molecule in α-glucosidase inhibitor programs. The benzylthio–imidazole–quinoline architecture mirrors key pharmacophoric elements of compound 10c (IC50 = 0.8 µM) [1]. Researchers can use this compound to interrogate the contribution of the benzylthio linker length and the imidazole N-1 substitution to inhibitory potency and selectivity over related glycosidases.

Anticancer Library Expansion with Novel Quinoline–Imidazole Chemotypes

Based on the demonstrated antiproliferative activity of quinoline–imidazole hybrids in A549 (IC50 ~6 µM) and HCT116 models [2], this compound can serve as a starting point for medicinal chemistry optimization. Its benzylthio side chain offers a distinct vector for introducing additional substituents on the phenyl ring to modulate potency and selectivity.

Antimicrobial Screening Against Drug-Resistant Clinical Isolates

The reported preliminary antibacterial IC50 range of 15–25 µM against E. coli and S. aureus, including resistant strains, warrants further evaluation in standardized MIC assays [3]. The compound can be included in focused screening panels targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.